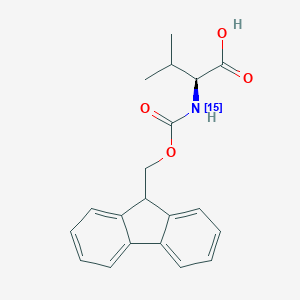

Fmoc-Val-OH-15N

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N typically involves the following steps:

Protection of the amino group: The amino group of L-valine is protected using the fluorenylmethoxycarbonyl group. This is achieved by reacting L-valine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

Isotopic labeling: The nitrogen-15 isotope is introduced into the molecule during the synthesis of L-valine. This can be achieved through various methods, including the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents.

Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the amino group for subsequent peptide elongation.

Key Findings :

- Deprotection efficiency exceeds 99% within 10 minutes under standard SPPS conditions .

- The ¹⁵N label remains stable during deprotection, enabling isotopic tracking in downstream applications .

Coupling Reactions

The carboxyl group of Fmoc-Val-OH-¹⁵N reacts with amines to form peptide bonds.

Key Findings :

- Coupling yields >98% are achieved using DIC/HOBt at room temperature .

- Racemization is minimized (<1%) due to the steric bulk of the valine side chain .

Stability and Environmental Factors

The compound’s reactivity is influenced by storage and reaction conditions.

Data Table: Comparative Reaction Parameters

| Parameter | Deprotection | Coupling |

|---|---|---|

| Time | 10–30 min | 1–2 hrs |

| Yield | >99% | >98% |

| Key Reagent | Piperidine | DIC/HOBt |

| Side Reactions | <1% racemization | Minimal epimerization |

Scientific Research Applications

Peptide Synthesis

Fmoc-Val-OH-15N is crucial in the synthesis of isotopically labeled peptides. The nitrogen-15 label provides a distinct NMR signal, facilitating the study of peptide structure and dynamics. This is particularly valuable in:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The incorporation of nitrogen-15 allows researchers to track the behavior and interactions of peptides in complex biological systems .

Structural Biology

The compound plays a significant role in structural biology, particularly in:

- Protein Structure Determination : this compound is used in X-ray crystallography and NMR spectroscopy to elucidate protein structures. The nitrogen-15 isotope aids in resonance assignment and enhances signal clarity .

- Biomolecular Interaction Studies : It enables researchers to investigate protein-protein interactions and metabolic processes by tracking valine's incorporation into proteins .

Application in Membrane Protein Studies

A study involving phospholamban, a transmembrane protein, utilized this compound to explore its structural dynamics upon phosphorylation. The incorporation of nitrogen-15 allowed for detailed analysis using solid-state NMR spectroscopy, revealing significant shifts in resonance peaks that correlated with structural changes induced by phosphorylation .

Investigation of Fusogenic Peptides

Research on fusogenic peptides demonstrated that those synthesized with this compound exhibited distinct fusogenic activities when incorporated into lipid bilayers. The isotopic labeling facilitated the understanding of membrane fusion mechanisms through NMR studies, showcasing how valine's position affects peptide functionality .

Mechanism of Action

The primary function of N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N is to serve as a building block in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of L-valine during the synthesis process, preventing unwanted side reactions. Once the desired peptide chain is formed, the fluorenylmethoxycarbonyl group is removed, exposing the amino group for further reactions or biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | CAS Number | Melting Point (°C) | Optical Rotation [α]²⁰/D | Isotopic Purity | Storage Conditions |

|---|---|---|---|---|---|---|---|

| Fmoc-Val-OH-15N | C₂₀H₂₁¹⁵NNO₄ | 340.38 | 125700-35-8 | 143–145 | −17° (c = 1, DMF) | 98 atom % ¹⁵N | Room temperature |

| Fmoc-Ala-OH-15N | C₁₈H₁₇¹⁵NNO₄ | 312.33 | 117398-49-9 | 147–153 | Not reported | 98 atom % ¹⁵N | 2–8°C |

| Fmoc-Gly-OH-15N | C₁₇H₁₅¹⁵NNO₄ | 298.30 | MFCD00190527 | Not reported | Not reported | 98 atom % ¹⁵N | 2–8°C |

| Fmoc-Met-OH-15N | C₂₀H₂₁¹⁵NNO₄S | 372.44 | MFCD04118239 | Not reported | Not reported | 98 atom % ¹⁵N | 2–8°C |

Key Observations :

- Molecular Weight and Side Chains: this compound has a higher molecular weight (340.38) compared to Fmoc-Ala-OH-15N (312.33) and Fmoc-Gly-OH-15N (298.30), reflecting its branched isopropyl side chain.

- Thermal Stability : The melting point of this compound (143–145°C) is slightly lower than that of Fmoc-Ala-OH-15N (147–153°C), likely due to differences in side-chain packing .

- Storage Requirements : While this compound is stable at room temperature, Fmoc-Ala-OH-15N and Fmoc-Met-OH-15N require refrigeration (2–8°C) to prevent decomposition .

Research Findings and Methodological Insights

- Activation Methods : Studies on Fmoc-Arg(Pbf)-OH (a bulky residue) demonstrate that coupling efficiency improves with DIC/HOBt/DMAP activation . This method may also benefit this compound synthesis, though its smaller size compared to arginine reduces steric challenges.

- Isotopic Purity Impact : The 98 atom % ¹⁵N purity in this compound minimizes isotopic dilution, critical for quantitative NMR and mass spectrometry analyses .

- Comparative Stability : this compound’s Fmoc group is stable under acidic conditions but cleaved by piperidine, aligning with standard Fmoc-SPPS protocols. In contrast, Boc-protected analogs require stronger acids (e.g., TFA) for deprotection .

Notes and Practical Considerations

- Handling Precautions : this compound is classified as a combustible solid (storage code 11), requiring avoidance of open flames .

- Isotopic Contamination : Use anhydrous solvents to prevent ¹⁴N contamination during synthesis.

- Scalability : Bulk packaging options for this compound are available, supporting industrial-scale peptide production .

Biological Activity

Fmoc-Val-OH-15N, or N-(9-fluorenylmethoxycarbonyl)-L-valine-15N, is a stable isotope-labeled derivative of the amino acid valine. This compound is extensively utilized in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). The incorporation of nitrogen-15 (15N) enhances its utility in studying protein structures and interactions, making it a valuable tool in biochemical research.

- Molecular Formula : C20H21N1O4

- Molecular Weight : Approximately 339.39 g/mol

- Isotope Labeling : The presence of 15N allows for enhanced tracking in various biochemical applications, particularly in metabolic studies and protein quantification.

Biological Significance

Valine is an essential branched-chain amino acid that plays a critical role in protein biosynthesis and metabolism. The isotopic labeling of this compound enables researchers to:

- Trace the incorporation of valine into proteins.

- Monitor its metabolism in vivo.

- Investigate protein interactions and metabolic pathways.

Applications in Research

This compound has diverse applications in biological studies, including:

-

Protein Structure Determination :

- Utilized in nuclear magnetic resonance (NMR) spectroscopy to assign resonances and determine three-dimensional structures of proteins.

- Enhances signal-to-noise ratios in X-ray crystallography experiments, providing detailed structural information.

-

Metabolic Studies :

- Assists in understanding metabolic pathways by tracing the fate of valine within biological systems.

- Useful in pharmacology and nutrition research to study amino acid dynamics.

-

Peptide Synthesis :

- Acts as a key building block in SPPS, allowing for the synthesis of complex peptides with specific sequences.

- The Fmoc protecting group facilitates selective attachment and removal during peptide assembly.

Case Studies

-

Peptide Synthesis Efficiency :

A study demonstrated the high-yield synthesis of de novo designed fusogenic peptides using uniformly labeled 13C and 15N amino acids. The incorporation of this compound resulted in peptides with over 90% purity, which exhibited reproducible fusogenic activity correlating with their design characteristics . -

Structural Analysis Using NMR :

Research involving Alzheimer’s disease peptides synthesized using Fmoc-L-15N-Val-OH highlighted the utility of this compound in studying disease-associated protein interactions. The isotopic labeling allowed for precise tracking during structural analysis . -

Metabolic Pathway Tracing :

Studies have shown that using this compound enables detailed tracking of valine's incorporation into proteins, which is crucial for understanding its role in various metabolic processes.

Comparative Analysis

The following table summarizes the distinct features and applications of this compound compared to other similar compounds:

| Compound | Isotope Labeling | Primary Application | Key Features |

|---|---|---|---|

| Fmoc-Val-OH | 15N | Peptide Synthesis | Essential for protein biosynthesis |

| Fmoc-L-Val-OH-13C5,15N | 13C & 15N | Metabolic Studies | Enhanced tracking for metabolic pathways |

| Fmoc-Lys(Boc) | None | Peptide Synthesis | Commonly used but lacks isotopic labeling |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-Val-OH-<sup>15</sup>N, and how does isotopic labeling impact the reaction?

Fmoc-Val-OH-<sup>15</sup>N is synthesized via Fmoc protection of <sup>15</sup>N-labeled valine. Key steps include:

- pH control : Maintain pH >7 during Fmoc coupling to prevent protonation of the amine group while avoiding excessive alkalinity to preserve Fmoc stability .

- Purification : Use reversed-phase HPLC or flash chromatography to isolate the product, ensuring isotopic integrity by monitoring mass shifts (e.g., +1 Da for <sup>15</sup>N) .

- Isotopic effects : <sup>15</sup>N labeling minimally alters reaction kinetics but requires precise analytical validation (e.g., mass spectrometry) to confirm labeling efficiency .

Q. How should Fmoc-Val-OH-<sup>15</sup>N be stored to maintain stability in peptide synthesis workflows?

- Short-term : Store at -20°C in a desiccator to prevent hydrolysis of the Fmoc group .

- Long-term : For extended stability (>6 months), store at -80°C in aliquots to avoid freeze-thaw degradation .

- Solubility : Dissolve in DMSO (up to 250 mg/mL) with brief sonication (37°C) to ensure homogeneity .

Q. What analytical techniques are essential for characterizing Fmoc-Val-OH-<sup>15</sup>N purity and isotopic enrichment?

- HPLC-MS : Confirm >99% purity and detect isotopic peaks (e.g., m/z shifts for <sup>15</sup>N) .

- NMR : Use <sup>15</sup>N HSQC to validate isotopic incorporation and assess chemical shift perturbations in downstream peptides .

- Elemental analysis : Verify <sup>15</sup>N enrichment (≥98 atom%) and rule out contaminants .

Advanced Research Questions

Q. How do <sup>15</sup>N isotopic labels influence the structural dynamics of valine-containing peptides in NMR studies?

- Sensitivity : <sup>15</sup>N enhances signal-to-noise ratios in heteronuclear NMR experiments, enabling precise tracking of backbone dynamics .

- Dynamic range : Use <sup>15</sup>N relaxation dispersion to quantify conformational exchange in peptides, particularly in hydrophobic regions where valine residues aggregate .

- Limitations : Ensure isotopic enrichment >95% to avoid splitting signals in multi-dimensional NMR spectra .

Q. What experimental strategies mitigate side reactions during Fmoc-Val-OH-<sup>15</sup>N incorporation into complex peptide sequences?

- Coupling optimization : Use TBTU/HOBt activation to minimize racemization and improve coupling efficiency in sterically hindered sequences .

- Side-chain protection : Employ Trt (trityl) or tBu groups for valine’s β-carbon to prevent branching side reactions .

- Real-time monitoring : Implement in-situ FTIR or LC-MS to detect premature Fmoc deprotection or diketopiperazine formation .

Q. How can contradictory data in Fmoc-Val-OH-<sup>15</sup>N characterization be resolved?

- Case example : Discrepancies in mass spec and NMR results may arise from partial <sup>15</sup>N loss during synthesis. Cross-validate using:

- Isotopic dilution assays : Spike unlabeled valine to quantify enrichment .

- Tandem MS/MS : Fragment labeled peptides to confirm <sup>15</sup>N localization .

Q. What methodologies enable the use of Fmoc-Val-OH-<sup>15</sup>N in studying protein folding kinetics?

- Pulse-labeling : Incorporate <sup>15</sup>N-valine into nascent peptides during cell-free translation to monitor co-translational folding via stopped-flow NMR .

- Hydrogen-deuterium exchange (HDX) : Combine <sup>15</sup>N labeling with HDX-MS to resolve folding intermediates and solvent accessibility .

- Computational modeling : Integrate <sup>15</sup>N NMR data with MD simulations to predict folding pathways and validate energy landscapes .

Q. Methodological Best Practices

Q. How to design a robust experimental workflow for Fmoc-Val-OH-<sup>15</sup>N-based peptide synthesis?

- Stepwise planning :

Pre-synthesis : Validate <sup>15</sup>N enrichment via elemental analysis .

Coupling : Optimize molar ratios (e.g., 3:1 Fmoc-amino acid/activator) and reaction time (30–60 min) .

Quality control : Use LC-MS after each coupling cycle to detect deletions or truncations .

- Risk mitigation : Include negative controls (unlabeled valine) to distinguish isotopic effects from synthesis artifacts .

Q. What safety protocols are critical when handling Fmoc-Val-OH-<sup>15</sup>N in the laboratory?

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNIYGNGCNXHTR-STBUMTBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583869 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125700-35-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.